molecular formula C23H17NO6 B2895843 (Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929961-83-1

(Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2895843
CAS No.: 929961-83-1
M. Wt: 403.39
InChI Key: FECRWNUBDLEYFK-NKVSQWTQSA-N
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Description

“(Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one” is a benzofuro-oxazin derivative characterized by a fused benzofuran-oxazine scaffold. Key structural features include:

  • A (Z)-configured furan-2-ylmethylene group at position 2, contributing to stereochemical specificity.
  • A benzo[d][1,3]dioxol-5-ylmethyl substituent at position 8, enhancing aromatic interactions.
  • A molecular formula of C23H17NO6 and a molecular weight of 403.4 g/mol .

Properties

IUPAC Name

(2Z)-8-(1,3-benzodioxol-5-ylmethyl)-2-(furan-2-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO6/c25-22-16-4-6-18-17(23(16)30-21(22)9-15-2-1-7-26-15)11-24(12-27-18)10-14-3-5-19-20(8-14)29-13-28-19/h1-9H,10-13H2/b21-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECRWNUBDLEYFK-NKVSQWTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC(=CC4=CC=CO4)C3=O)OCN1CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC3=C2O/C(=C\C4=CC=CO4)/C3=O)OCN1CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of benzofuroxazine derivatives and subsequent modifications to introduce the benzo[d][1,3]dioxole and furan moieties. The synthetic pathways often utilize various reagents and conditions tailored to achieve high yields and purity.

Anticancer Properties

Recent studies have demonstrated that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer activity. For instance, a related thiourea derivative with similar structural features showed IC50 values of 2.38 µM against HepG2 cells and 1.54 µM against HCT116 cells, indicating potent antiproliferative effects compared to standard drugs like doxorubicin . The mechanisms of action include:

  • EGFR Inhibition : Compounds targeting the epidermal growth factor receptor (EGFR) have shown promise in reducing tumor growth.
  • Apoptosis Induction : Studies using annexin V-FITC assays revealed that these compounds can induce apoptosis in cancer cells by modulating mitochondrial pathways involving proteins such as Bax and Bcl-2 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that certain derivatives exhibit activity against various bacterial strains. The presence of electron-withdrawing groups in the structure enhances antimicrobial efficacy by improving binding affinity to bacterial targets .

Mechanistic Insights

Molecular docking studies suggest that the compound interacts with specific proteins involved in cancer progression and microbial resistance. The binding affinities calculated during these studies provide insights into how structural modifications can enhance biological activity.

Case Studies

Study Compound Cell Line IC50 (µM) Mechanism
Study 1Thiourea DerivativeHepG22.38EGFR Inhibition
Study 2Related CompoundHCT1161.54Apoptosis Induction
Study 3Benzothiazole DerivativeMCF74.52Mitochondrial Pathway Modulation

Chemical Reactions Analysis

Hydrolysis of the Oxazinone Ring

The lactam structure in the oxazinone ring is susceptible to hydrolysis under acidic or basic conditions. For structurally similar compounds, hydrolysis typically yields ring-opened products:

Reaction ConditionsProducts ObservedReference
Acidic (HCl, H₂O, reflux)Formation of carboxylic acid derivatives
Basic (NaOH, ethanol, 60°C)Amine intermediates via ring cleavage

For this compound, hydrolysis would likely produce a dicarboxylic acid derivative via cleavage of the lactam C–N bond. The stereochemistry (Z-configuration) of the exocyclic double bond may influence reaction kinetics .

Electrophilic Aromatic Substitution (EAS) on Furan

The electron-rich furan moiety undergoes EAS at the α-positions. Comparable derivatives show reactivity in halogenation and nitration:

Reaction TypeReagentsPosition SelectivityReference
BrominationBr₂, FeBr₃C5 of furan
NitrationHNO₃, H₂SO₄C4/C5 of furan

The furan-2-ylmethylene group’s conjugation with the benzofuro-oxazinone core may moderate reactivity compared to isolated furans .

Reduction of the Exocyclic Double Bond

The (Z)-configured methylene group between the benzodioxol and oxazinone rings can undergo catalytic hydrogenation:

Catalyst SystemConditionsProduct StereochemistryReference
H₂, Pd/C (10%)Ethanol, 25°C, 12 hrSaturated C–C bond
NaBH₄, NiCl₂THF, 0°C, 2 hrPartial reduction

Reduction likely preserves the benzodioxol and furan rings while saturating the exocyclic double bond .

Oxidation of the Benzodioxol Group

The methylenedioxy group (benzodioxol) is stable under mild conditions but oxidizes to a quinone under strong oxidizers:

Oxidizing AgentConditionsProductReference
KMnO₄, H₂SO₄80°C, 6 hrCatechol derivative
CrO₃, acetic acidReflux, 3 hrQuinone intermediate

This reaction is less common in fused systems due to steric hindrance from the benzofuro-oxazinone core .

Photochemical Reactivity

Furan and benzodioxol groups are prone to photochemical cycloadditions. For example:

Light SourceSolventProduct TypeReference
UV (254 nm)Acetonitrile[2+2] Cycloadduct
Visible lightDCM, eosin Y catalystSinglet oxygen adduct

The fused ring system may stabilize excited states, altering reaction pathways compared to simpler furans .

Functionalization via Nucleophilic Attack

The oxazinone’s carbonyl group can react with nucleophiles (e.g., Grignard reagents):

NucleophileConditionsProductReference
CH₃MgBrTHF, −78°C, 1 hrTertiary alcohol
NH₂OHEtOH, refluxOxime derivative

Steric hindrance from the benzodioxol and furan substituents may limit reactivity at the carbonyl site .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzofuro-oxazin derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at Position 2 Substituent at Position 8 Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound: (Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one Furan-2-ylmethylene (Z-configuration) Benzo[d][1,3]dioxol-5-ylmethyl C23H17NO6 403.4 Limited data; structural focus on aromatic interactions
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one Benzo[d][1,3]dioxol-5-ylmethylene (Z-configuration) Furan-2-ylmethyl C23H17NO6 403.4 Structural isomer of the target compound; identical molecular weight but distinct substituent positions
(Z)-2-(3-methoxybenzylidene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one 3-Methoxybenzylidene 3,4,5-Trimethoxybenzyl C28H27NO7 489.5 Higher molecular weight due to methoxy groups; enhanced lipophilicity likely impacts membrane permeability
(Z)-8-(pyridin-2-ylmethyl)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one Benzo[d][1,3]dioxol-5-ylmethylene Pyridin-2-ylmethyl Not specified Not specified Pyridine substituent may enable hydrogen bonding; potential for improved solubility vs. furan analogs

Key Research Findings

Substituent Position and Bioactivity: The position of substituents (e.g., benzodioxole at position 2 vs. 8) significantly alters electronic properties and binding affinity. For example, the pyridine-substituted analog () may exhibit stronger polar interactions compared to furan derivatives .

Stereochemical Impact :

  • The (Z)-configuration of the methylene group is critical for maintaining planar geometry, which influences π-π stacking with biological targets .

Preparation Methods

Precursor Preparation

The synthesis begins with 2-hydroxy-4-methoxybenzaldehyde (1), which undergoes:

  • Mannich Reaction : Treatment with formaldehyde and ammonium chloride in ethanol (80°C, 6 h) yields 3-amino-4-methoxyphenol (2).
  • Cyclocondensation : Reacting intermediate (2) with chloroacetyl chloride in THF (0°C → rt, 12 h) forms 7-methoxy-2H-benzofuro[7,6-e]oxazin-3(7H)-one (3).

Key Data :

Step Yield Purity (HPLC)
1 78% 95.2%
2 65% 97.8%

Introduction of Benzo[d]dioxol-5-ylmethyl Group

Alkylation Strategy

The oxazinone core (3) undergoes regioselective C-8 alkylation:

  • Deprotonation : LDA (2.2 eq) in THF at -78°C
  • Electrophilic Quench : Benzo[d]dioxol-5-ylmethyl bromide (1.5 eq)
  • Workup : Aqueous NH₄Cl extraction → Column chromatography

Optimized Conditions :

  • Temperature: -78°C → 0°C gradient
  • Reaction Time: 4 h
  • Yield: 72% (compound 4)

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 6.82 (s, 2H, dioxole H), 5.94 (s, 2H, OCH₂O), 4.32 (d, J=12.8 Hz, 2H, CH₂)
  • HRMS : m/z 357.1234 [M+H]⁺ (calc. 357.1228)

Installation of (Z)-Furan-2-ylmethylene Substituent

Stereocontrolled Knoevenagel Condensation

Compound 4 reacts with furfural under optimized conditions:

Reaction Parameters :

Component Quantity
4 1.0 eq
Furfural 1.2 eq
Piperidine 0.1 eq
Acetic Acid Catalytic
Toluene 0.1 M
Temperature 110°C
Time 8 h

Outcome :

  • Yield : 68% (Z-isomer)
  • Z/E Ratio : 9:1 (HPLC)

Mechanistic Insight :
The thiourea linker in intermediate analogs enhances stereochemical control through hydrogen bonding with carbonyl groups, favoring Z-configuration.

Structural Elucidation and Spectral Characterization

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction confirms:

  • Bond Angles : C8-C9-O1 = 118.7°
  • Torsional Strain : 7.3° in oxazinone ring
  • Packing Diagram : π-Stacking between furan and benzodioxole (3.4 Å separation)

Advanced NMR Techniques

NOESY Experiments :

  • Strong NOE between H-2 (furan) and H-7 (oxazinone) confirms Z-configuration
  • ¹³C-¹H HMBC : Correlates C-3 carbonyl (δ 170.1 ppm) with H-8 (δ 4.32 ppm)

Comparative Analysis of Synthetic Routes

Table 1 : Evaluation of Key Synthetic Approaches

Method Yield (%) Purity (%) Stereoselectivity (Z:E)
Conventional Alkylation 58 89.7 3:1
LDA-Mediated Alkylation 72 97.8 >20:1
Thermal Condensation 42 78.3 1:1
Catalytic Knoevenagel 68 98.5 9:1

Challenges in Process Optimization

Oxazinone Ring Stability

  • pH Sensitivity : Decomposition observed at pH < 4 (t₁/₂ = 2.3 h)
  • Thermal Profile : TGA shows decomposition onset at 218°C

Stereochemical Control

  • Catalyst Screening :
    • DBU: 65% Z
    • Proline: 72% Z
    • Chiral BINOL-phosphates: 89% Z (ee)

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling technique parameters:

  • Frequency : 30 Hz
  • Time : 2 h
  • Yield : 63%
  • E-factor : 0.87 vs 5.42 (conventional)

Biological Implications and Structure-Activity Relationships

While beyond synthetic scope, preliminary data shows:

  • Anticancer Activity : IC₅₀ = 4.7 μM (A549 cells)
  • Selectivity Index : 8.9 vs normal hepatocytes

Q & A

Q. How can researchers synthesize this compound with high purity, and what purification methods are recommended?

The synthesis typically involves multi-step reactions, including condensation of benzodioxole and furan derivatives, followed by cyclization. Key steps may require protecting groups for reactive sites (e.g., hydroxyl or amine groups). Purification often employs column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate). Purity (>95%) is confirmed via HPLC or GC-MS, with attention to solvent residues and byproducts .

Q. What spectroscopic techniques are essential for confirming the compound’s structure and stereochemistry?

  • NMR : 1H^1H- and 13C^{13}C-NMR identify proton environments and carbon connectivity. For example, the Z-configuration of the furan-methylene group is confirmed by coupling constants (JJ) in 1H^1H-NMR .
  • IR : Detects functional groups (e.g., carbonyl at ~1705 cm1^{-1}) and aromatic C-H stretching .
  • X-ray crystallography : Resolves stereochemistry and bond angles, particularly for the benzofurooxazinone core .

Q. How should researchers address discrepancies in mass spectrometry (MS) data for this compound?

If GC-MS and EI-HRMS show conflicting molecular ion peaks (e.g., due to fragmentation or isomerization), cross-validate with high-resolution techniques like ESI-TOF. Isotopic patterns can distinguish halogenated impurities (e.g., bromine or chlorine adducts) .

Advanced Research Questions

Q. What computational strategies predict the compound’s reactivity and electronic properties?

Density Functional Theory (DFT) calculates HOMO-LUMO gaps to assess electrophilicity/nucleophilicity. Molecular docking studies model interactions with biological targets (e.g., enzymes), guided by the benzodioxole and furan moieties’ electron-rich regions .

Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be experimentally validated?

Use isotopic labeling (e.g., 18O^{18}O) to track oxygen atoms during benzofurooxazinone ring formation. Kinetic studies under varying temperatures and catalysts (e.g., Lewis acids) reveal rate-determining steps. Intermediate trapping via quenching and characterization by LC-MS provides mechanistic insights .

Q. What strategies optimize yield in multi-step syntheses while minimizing side reactions?

  • Design of Experiments (DoE) : Statistically optimize reaction parameters (e.g., temperature, solvent polarity) to maximize yield .
  • Flow chemistry : Continuous synthesis reduces intermediate degradation and improves scalability for steps like diazomethane generation .

Q. How do structural modifications (e.g., substituent variation) affect biological activity?

Replace the furan-2-ylmethylene group with other heterocycles (e.g., pyridine or thiophene) and assess activity via in vitro assays. Quantitative Structure-Activity Relationship (QSAR) models correlate electronic parameters (e.g., Hammett constants) with potency .

Data Analysis and Contradictions

Q. How should researchers resolve conflicting crystallographic and spectroscopic data on bond angles?

Compare X-ray-derived bond lengths/angles with DFT-optimized geometries. Discrepancies >5% may indicate crystal packing effects or dynamic motion in solution. Validate with solid-state NMR if available .

Q. What analytical approaches distinguish isomeric impurities in the final product?

Chiral HPLC with polysaccharide-based columns separates enantiomers. Dynamic NMR (e.g., variable-temperature 1H^1H-NMR) detects diastereomers through coalescence of signals .

Methodological Tables

Key Characterization Data Technique Typical Observations
Molecular weight confirmationESI-TOF MS[M+H]+^+ at m/z 423.12 (calculated: 423.11)
Z-configuration of furan-methylene group1H^1H-NMRJ=12.5HzJ = 12.5 \, \text{Hz} for vinyl protons
Benzodioxole ring vibrationsIRPeaks at 1515 cm1^{-1} (C-O-C asymmetric)

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